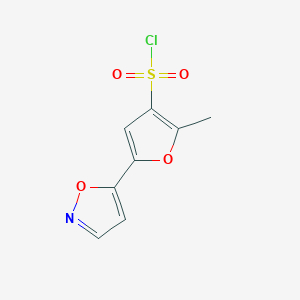

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride

CAS No.: 924865-06-5

Cat. No.: VC2060220

Molecular Formula: C8H6ClNO4S

Molecular Weight: 247.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924865-06-5 |

|---|---|

| Molecular Formula | C8H6ClNO4S |

| Molecular Weight | 247.66 g/mol |

| IUPAC Name | 2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 |

| Standard InChI Key | UESHFPJLRRFUDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl |

Introduction

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a heterocyclic compound with significant potential in synthetic organic chemistry and pharmaceutical research. Its structure combines an isoxazole ring with a furan backbone, functionalized by a sulfonyl chloride group, which makes it a versatile intermediate for chemical modifications. Below, we provide a detailed analysis of its properties, synthesis, applications, and safety considerations.

Synthesis

The synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride typically involves multi-step reactions starting from furan derivatives. A general pathway includes:

-

Functionalization of Furan: Introduction of a methyl group at the 2-position and a sulfonic acid group at the 3-position.

-

Cyclization to Isoxazole: Formation of the isoxazole ring through nitrile oxide cycloaddition.

-

Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride using reagents like thionyl chloride (SOCl).

These steps require careful optimization to ensure high yields and purity of the final product.

Applications

The compound's unique structure makes it suitable for various applications:

-

Pharmaceutical Intermediates:

-

The isoxazole moiety is known for its bioactivity, making this compound useful for synthesizing drugs with anti-inflammatory, antibacterial, or anticancer properties.

-

Sulfonamides derived from this compound may exhibit enhanced pharmacological profiles.

-

-

Material Science:

-

Functionalized derivatives can be used in polymer chemistry or as precursors for advanced materials.

-

-

Chemical Research:

-

It serves as a reagent in organic synthesis for introducing sulfonyl groups into complex molecules.

-

Safety Considerations

The compound is classified as hazardous due to its reactive sulfonyl chloride group. Key safety information includes:

| Hazard Statement | H314: Causes severe skin burns and eye damage |

|---|---|

| Precautionary Measures | P280: Wear protective gloves/eye protection |

| P305 + P351 + P338: Rinse eyes cautiously with water for several minutes | |

| P310: Seek immediate medical attention |

Proper handling protocols, including the use of fume hoods and personal protective equipment (PPE), are essential when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume